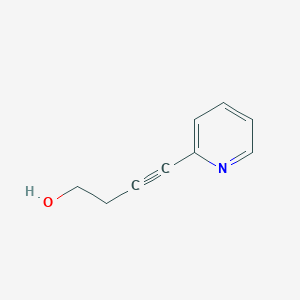

4-(Pyridin-2-yl)but-3-yn-1-ol

Übersicht

Beschreibung

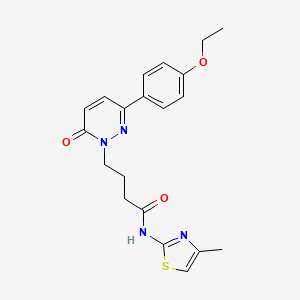

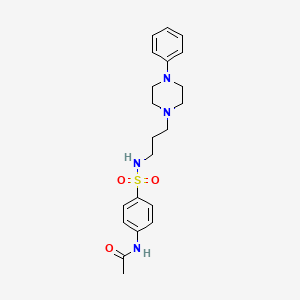

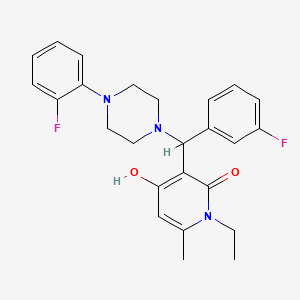

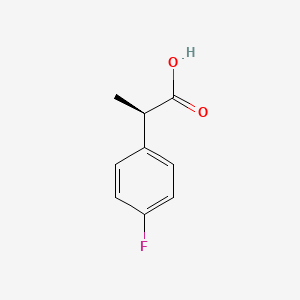

“4-(Pyridin-2-yl)but-3-yn-1-ol” is a chemical compound with the CAS Number: 395652-44-5 and a molecular weight of 147.18 . Its IUPAC name is 4-(2-pyridinyl)-3-butyn-1-ol . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that its structure suggests potential reactivity. For instance, the presence of the pyridinyl group and the but-3-yn-1-ol group could make it a participant in various organic reactions .Physical and Chemical Properties Analysis

“this compound” is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

OLEDs and Photophysical Properties

Use in Organic Light-Emitting Diodes (OLEDs) : 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives are utilized in the synthesis of heteroleptic Ir(III) metal complexes. These complexes exhibit photophysical properties suitable for application in organic light-emitting diodes (OLEDs), showing high quantum yields and significant emission wavelengths. This includes the application toward high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Mechanoluminescence in OLEDs : Studies also indicate the potential for mechanoluminescence when incorporated in OLEDs. Certain complexes derived from this compound derivatives demonstrate concentration-dependent photoluminescence, which can be crucial for the development of efficient OLEDs with stable chromaticity (Huang et al., 2013).

Coordination Chemistry and Crystal Structures

Complex Synthesis and Crystallography : Derivatives of this compound are employed in the synthesis of various coordination polymers and molecular complexes. These compounds exhibit diverse architectures, demonstrating the versatile coordination abilities of pyridine-substituted ligands. This includes studies on the structural characterization of these compounds, aiding in understanding their crystalline and molecular structure (Du et al., 2016).

Hydrogen Bonding and Network Formation : Compounds containing this compound derivatives form complex network structures via hydrogen bonding. This is critical in the study of molecular packing and intermolecular interactions, which play significant roles in determining the physical and chemical properties of these compounds (Rizk et al., 2005).

Enzymatic and Chemical Reactions

Kinetic Resolution of Alcohols : These compounds are also subjects in the study of enzymatic kinetic resolution. This involves the use of recombinant carboxyl esterases for the resolution of tertiary alcohols containing nitrogen substituents, demonstrating the significance of this compound derivatives in synthetic organic chemistry (Nguyen et al., 2010).

Stable Hemiaminals Synthesis : Recent research has shown the synthesis of stable hemiaminals from axially chiral pyridine compounds, where this compound derivatives play a crucial role. This is important in understanding the stability and reactivity of such molecular structures (Tuncel et al., 2023).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-pyridin-2-ylbut-3-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJPBKGKJJFGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2823279.png)

![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2823281.png)

![2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2823283.png)

![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)

![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)

![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)